REACTION_CXSMILES
|
[CH:1]([C:3]1[C:4](=[O:18])[NH:5][C:6](=[O:17])[N:7]([CH:16]=1)[C@@H]1O[C@H](CO)[C@@H](O)C1)=[O:2]>COS(C)(=O)=O.[O-2].[O-2].[Mn+4]>[CH:1]([C:3]1[C:4](=[O:18])[NH:5][C:6](=[O:17])[NH:7][CH:16]=1)=[O:2] |f:2.3.4|
|
Name
|
5-formyl-2′-deoxyuridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C(NC(N([C@H]2C[C@H](O)[C@@H](CO)O2)C1)=O)=O
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-hydroxymethyluricil
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COS(=O)(=O)C
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C(NC(NC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |